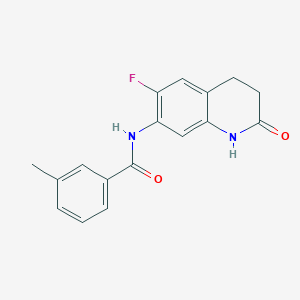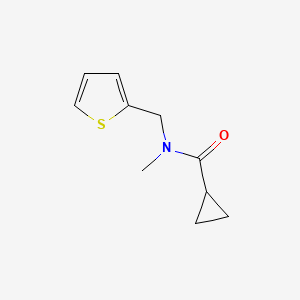
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, also known as CTDP-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用机制
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide exerts its effects by modulating the activity of various signaling pathways in cells. It has been shown to activate the cAMP/PKA pathway, which is involved in synaptic plasticity and memory formation. N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide also inhibits the activity of the PI3K/Akt/mTOR pathway, which is overactive in cancer cells and promotes their growth and survival. Additionally, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects in cells and animal models. It enhances synaptic plasticity and memory formation by increasing the expression of synaptic proteins and promoting dendritic spine growth. N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide also inhibits cancer cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. Additionally, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to have anti-inflammatory effects and improve glucose metabolism in animal models.
实验室实验的优点和局限性
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and low stability in solution can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects in vivo need to be carefully evaluated before its clinical use.
未来方向
There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide for use in drug discovery. Another area of research is the investigation of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide's potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide and its effects on various signaling pathways in cells.
合成方法
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-thiophenemethylamine with cyclopropanecarboxylic acid, followed by N-methylation using formaldehyde and hydrogen cyanide. The final product is obtained after purification by column chromatography.
科学研究应用
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been found to enhance synaptic plasticity and improve memory in animal models, making it a potential treatment for neurological disorders such as Alzheimer's disease. In cancer research, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent. In drug discovery, N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-11(10(12)8-4-5-8)7-9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVAGHLNFOQQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

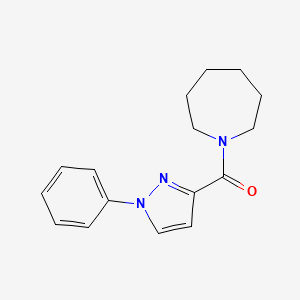
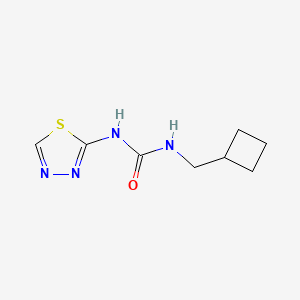
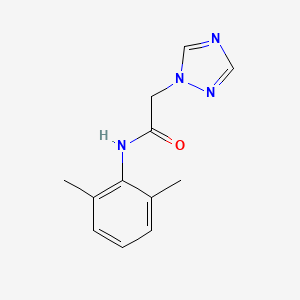
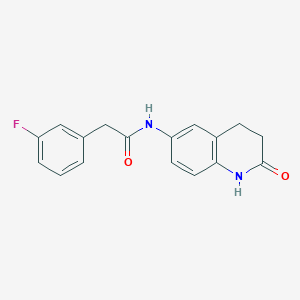


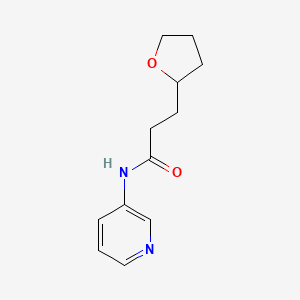
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
